molecular formula C19H20FNO3 B3965524 4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

Cat. No.: B3965524
M. Wt: 329.4 g/mol
InChI Key: BBRLINWIXHPXMR-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a fluoroaniline group, a methyl group, and a methylbenzyl group attached to a butanoic acid backbone. The unique structural features of this compound make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluoroaniline Intermediate: The synthesis begins with the preparation of 4-fluoroaniline by the reaction of aniline with fluorinating agents such as fluorine gas or hydrogen fluoride.

    Alkylation: The fluoroaniline intermediate is then alkylated with 2-methyl-3-(4-methylbenzyl)propanoic acid under basic conditions to form the desired product.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluoroaniline group can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A simpler analog with similar structural features but lacking the additional methyl and benzyl groups.

    2-Methyl-3-(4-methylbenzyl)propanoic acid: Another related compound with a similar backbone but without the fluoroaniline group.

Uniqueness

4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-fluoroanilino)-2-methyl-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-12-3-5-14(6-4-12)11-17(13(2)19(23)24)18(22)21-16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRLINWIXHPXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 2
4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 3
4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 4
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4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 5
4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 6
4-(4-Fluoroanilino)-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

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